2-(2-fluoro-4-hydroxy-5-methoxyphenyl)acetic acid
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Overview
Description
2-(2-fluoro-4-hydroxy-5-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H9FO4 It is characterized by the presence of a fluoro, hydroxy, and methoxy group attached to a phenyl ring, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluoro-4-hydroxy-5-methoxyphenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,4,5-trifluorobenzonitrile.
Nucleophilic Aromatic Substitution: The trifluorobenzonitrile undergoes nucleophilic aromatic substitution reactions to introduce the hydroxy and methoxy groups.
Hydrolysis: The nitrile group is then hydrolyzed to form the corresponding carboxylic acid.
Fluorination: The final step involves the selective fluorination of the aromatic ring to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluoro-4-hydroxy-5-methoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(2-fluoro-4-oxo-5-methoxyphenyl)acetic acid.
Reduction: Formation of 2-(2-fluoro-4-hydroxy-5-methoxyphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-fluoro-4-hydroxy-5-methoxyphenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-fluoro-4-hydroxy-5-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with enzymes or receptors, while the fluoro group can enhance the compound’s binding affinity. The acetic acid moiety can participate in various biochemical reactions, influencing metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-fluoro-5-methoxyphenyl)acetic acid
- 2-(4-hydroxy-5-methoxyphenyl)acetic acid
- 2-(2-fluoro-4-hydroxyphenyl)acetic acid
Uniqueness
2-(2-fluoro-4-hydroxy-5-methoxyphenyl)acetic acid is unique due to the specific combination of functional groups on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
140146-47-0 |
---|---|
Molecular Formula |
C9H9FO4 |
Molecular Weight |
200.2 |
Purity |
95 |
Origin of Product |
United States |
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